

VLX600: A Comprehensive Technical Guide on a Novel Anti-Cancer Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a small molecule compound that has demonstrated significant potential as an anticancer agent. Its unique mechanism of action, which involves the chelation of iron and subsequent inhibition of mitochondrial oxidative phosphorylation (OXPHOS), sets it apart from traditional chemotherapeutic drugs. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **VLX600**. It details the compound's effects on key signaling pathways, summarizes quantitative data from various studies, and provides detailed protocols for essential experiments used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of **VLX600**.

Chemical Structure and Properties

VLX600, with the chemical formula C₁₇H₁₅N₇, is a triazino[5,6-b]indole derivative.[1][2] Its structure is characterized by a planar heterocyclic core, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of VLX600



Property	Value	Reference	
IUPAC Name	1-(2-pyridinyl)-ethanone, 2-(6-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)hydrazone	[1]	
Molecular Formula	C17H15N7	[1][2]	
Molecular Weight	317.35 g/mol	[2]	
CAS Number	327031-55-0	[1]	
Appearance	Dark yellow powder	[1]	
Solubility	DMSO: 25 mg/mL; Ethanol: ≤1mg/ml	[1]	
SMILES String	CC1=C2C(=CC=C1)C3=C(N2) N=C(N=N3)NN=C(C)C4=CC= CC=N4	[2]	
Storage	-20°C	[1]	

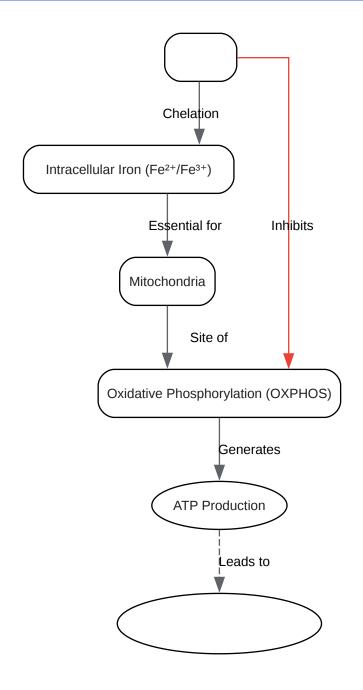
Mechanism of Action and Signaling Pathways

VLX600 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on its ability to chelate iron and disrupt cellular metabolism.

Inhibition of Oxidative Phosphorylation (OXPHOS)

VLX600 is a potent iron-chelating agent.[2][3] By binding to intracellular iron, it disrupts the function of iron-containing proteins essential for mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation, the primary process by which cells generate ATP. The resulting decrease in ATP levels creates a bioenergetic crisis, particularly in the metabolically compromised microenvironments of solid tumors.[1]





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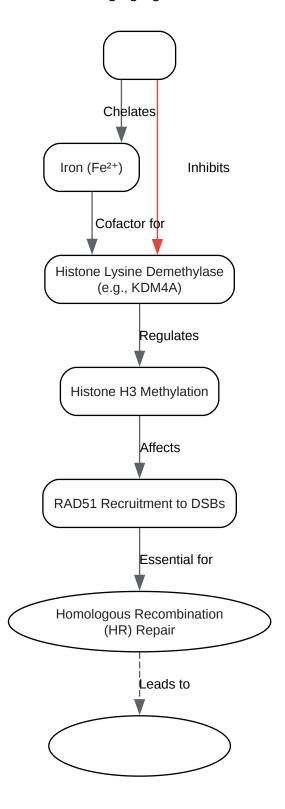
VLX600 inhibits oxidative phosphorylation by chelating iron.

Disruption of Homologous Recombination

Recent studies have revealed that **VLX600** also disrupts the homologous recombination (HR) DNA repair pathway.[3] This activity is linked to its iron chelation properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A.[3] Inhibition of KDMs leads to altered histone methylation states, which in turn impairs the recruitment of



key HR proteins like RAD51 to sites of DNA double-strand breaks. This disruption of DNA repair sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.



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VLX600 disrupts homologous recombination by inhibiting KDMs.

Modulation of the mTOR Signaling Pathway

VLX600 has been shown to inhibit the phosphorylation of downstream effectors of the mTOR signaling pathway, namely 4EBP1 and p70S6K.[1] This inhibition is independent of HIF-1 α . The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by **VLX600** contributes to the compound's anti-cancer activity.

Quantitative Data

The anti-cancer activity of **VLX600** has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

Table 2: In Vitro Cytotoxicity of VLX600 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
HCT116	Colon Carcinoma	~6 (in 3D microtissues)	[1]
OVCAR-8	Ovarian Cancer	Not specified, synergistic with olaparib	[3]
PEO14	Ovarian Cancer	Not specified, synergistic with olaparib	[3]
OV90	Ovarian Cancer	Not specified, synergistic with olaparib	[3]

Table 3: Preclinical and Clinical Dosage Information



Study Type	Model	Dosage	Route	Schedule	Reference
Preclinical	HCT116 & HT29 xenografts in NMRI mice	~16 mg/kg	i.v.	b.i.d, 5 days	[1]
Phase I Clinical Trial	Patients with refractory advanced solid tumors	10, 20, 40, 80, 160, and 210 mg	i.v. infusion	Days 1, 8, and 15 of each 28-day cycle	[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **VLX600**.

Cell Viability and Cytotoxicity Assay (ATP Measurement)

This protocol is adapted from a method used to evaluate the cytotoxicity of **VLX600** in cell culture.[3]

Objective: To determine the effect of **VLX600** on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

- Cancer cell line of interest (e.g., HCT116)
- 96-well opaque-walled assay plates
- · Cell culture medium
- VLX600 stock solution (in DMSO)
- ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer



Procedure:

- Seed 10,000 cells per well in a 96-well opaque-walled plate in 100 μL of cell culture medium.
- Incubate the plate for 24 hours to allow cells to adhere.
- Prepare serial dilutions of VLX600 in cell culture medium.
- Remove the medium from the wells and add 100 μL of the VLX600 dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
- Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Prepare the ATP assay reagent according to the manufacturer's instructions.
- Add 100 μL of the ATP assay reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general procedure for analyzing the phosphorylation status of mTOR pathway proteins.

Objective: To assess the effect of **VLX600** on the phosphorylation of mTOR, 4EBP1, and p70S6K.

Materials:

Cancer cell line of interest



VLX600

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Plate cells and treat with VLX600 at the desired concentrations and for the specified time.
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.



- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the total protein and loading control.

Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)

This protocol is based on the use of a DR-GFP reporter cell line to measure HR efficiency.[2]

Objective: To determine if **VLX600** inhibits homologous recombination repair.

Materials:

- OVCAR-8-DR-GFP cells (or other suitable DR-GFP reporter cell line)
- I-Scel expression plasmid
- Transfection reagent
- VLX600
- Flow cytometer

Procedure:

- Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a double-strand break in the DR-GFP reporter construct.
- Plate the transfected cells and allow them to adhere for 2 hours.
- Treat the cells with various concentrations of VLX600 or vehicle control.
- Incubate the cells for 72 hours in the continued presence of VLX600.
- Harvest the cells and analyze for GFP expression by flow cytometry.
- The percentage of GFP-positive cells is indicative of successful HR repair.
- Express the results as a percentage of the vehicle-treated control.



In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is for measuring the enzymatic activity of a histone demethylase in the presence of **VLX600**.[1]

Objective: To determine if **VLX600** directly inhibits the activity of histone lysine demethylases.

Materials:

- Purified recombinant KDM4A (or other KDM)
- H3K9me3 peptide substrate
- VLX600
- Assay buffer
- FeCl₂
- α-ketoglutarate
- · Ascorbic acid
- Histone demethylase activity assay kit (e.g., Succinate-Glo™ JmjC
 Demethylase/Hydroxylase Assay)
- Luminometer

Procedure:

- Prepare a reaction mixture containing the purified KDM4A enzyme, H3K9me3 peptide substrate, α-ketoglutarate, ascorbic acid, and FeCl₂ in the assay buffer.
- Add **VLX600** at various concentrations to the reaction mixture. Include a no-inhibitor control.
- Initiate the demethylase reaction according to the kit manufacturer's instructions and incubate for the recommended time.



- Stop the reaction and measure the product formation (e.g., succinate) using the detection reagent provided in the kit.
- Measure the luminescent signal using a luminometer.
- Calculate the percent KDM4A activity relative to the no-inhibitor control.

Conclusion

VLX600 is a promising anti-cancer agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its ability to chelate iron, inhibit oxidative phosphorylation, and disrupt DNA repair pathways provides a multi-pronged attack on tumor growth and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of **VLX600** as a potential therapeutic for a range of cancers. The unique properties of **VLX600**, particularly its efficacy in metabolically compromised tumor microenvironments, suggest its potential for use in combination with other anti-cancer therapies to overcome drug resistance and improve patient outcomes.

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